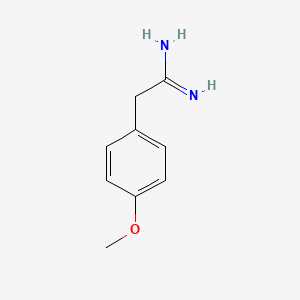

2-(4-Methoxyphenyl)ethanimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZLRLGEHGWOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl Ethanimidamide and Its Structural Analogs

Classical and Conventional Synthetic Approaches

The traditional synthesis of amidines, including 2-(4-Methoxyphenyl)ethanimidamide, often relies on the direct functionalization of nitriles or the reduction of related nitrogen-containing functional groups.

Direct Amidation and Amidination Reactions

The most direct and atom-economical route to amidines involves the addition of an amine to a nitrile. sciforum.net However, the low electrophilicity of the nitrile carbon often necessitates harsh conditions or activation. sciforum.netrsc.org

Modern variations often employ metal catalysts to facilitate the direct addition of amines to nitriles under milder conditions. sciforum.net Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can activate the nitrile group, making it more susceptible to nucleophilic attack by an amine. sciforum.netmdpi.com Transition metal catalysts have also proven effective. For instance, copper-catalyzed protocols, using a combination of a copper salt like CuCl, a base, and a ligand, can produce N-substituted amidines from nitriles and amines in good to excellent yields. sciforum.netmdpi.com Similarly, nickel(0) catalysts can be used to synthesize amidines from N-heterocyclic nitriles via a methyl imidate intermediate. acs.org The use of zinc(II) has also been shown to catalyze the addition of cyclic secondary amines to nitriles. rsc.org

Table 1: Examples of Direct Amidination Reactions

| Starting Nitrile | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Nitriles | Primary/Secondary Amines | CuCl, Cs₂CO₃, 2,2'-bipyridine, O₂, 100 °C | N-substituted Amidines | mdpi.com |

| N-heterocyclic Nitriles | Amines, Methanol | Ni(0) complex, 50 °C | Amidines | acs.org |

| General Nitriles | Alcohols, HCl (gas) | Pinner Reaction | Imidate Salts (Amidine Precursors) | wikipedia.orgchem-station.com |

| Aryl Nitriles | Amines, n-BuLi | Base-mediated activation | N-substituted Amidines | semanticscholar.org |

| Acetonitrile, Benzonitrile | Piperidine (B6355638), Pyrrolidine | Zinc(II) compounds | N,N-disubstituted Amidines | rsc.org |

This table provides a summary of various catalytic systems and conditions for the direct synthesis of amidines from nitriles.

Reduction-Based Synthetic Routes

An alternative to direct addition is the reduction of functional groups that are structurally related to amidines. A prominent method involves the reduction of amidoximes. thieme-connect.de This two-step approach begins with the synthesis of the amidoxime (B1450833) from the corresponding nitrile. For example, 4-methoxyphenylacetonitrile (B141487) can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-(4-methoxyphenyl)-N'-hydroxyethanimidamide (the corresponding amidoxime). thieme-connect.de

The subsequent reduction of the amidoxime yields the target amidine. Various reducing agents and conditions can be employed, but a particularly effective and environmentally conscious method uses potassium formate (B1220265) as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.de This method avoids the use of high-pressure hydrogen gas and often proceeds efficiently at room temperature, providing the amidine hydrochloride salt in good yields after a simple workup. thieme-connect.de

Table 2: Reduction of Amidoximes to Amidines

| Substrate | Reducing Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amidoxime | Potassium Formate | 10% Pd/C | Acetic Acid, Methanol, Room Temp. | Amidine Hydrochloride | thieme-connect.de |

| Acylated Amidoxime | Potassium Formate | 10% Pd/C | Acetic Acid, Methanol, Room Temp. | Amidine Hydrochloride | thieme-connect.de |

This table illustrates a common reduction-based pathway to amidines from amidoxime precursors.

Condensation Reactions with Guanidine (B92328) and Derivatives

Condensation reactions involving guanidine or its derivatives are a powerful tool for constructing heterocyclic systems that contain an embedded amidine moiety, such as pyrimidines and imidazoles. sciforum.net While less common for the direct synthesis of a simple acyclic amidine like this compound, the underlying principle of forming a C=N bond via condensation is relevant to its structural analogs. In these reactions, guanidine acts as a binucleophile, reacting with 1,3-dicarbonyl compounds or their equivalents to form a six-membered pyrimidine (B1678525) ring. The resulting heterocycle incorporates the N-C-N core structure of guanidine.

Precursor-Based Syntheses

These synthetic routes utilize readily available precursors that contain the core phenyl or methoxyphenyl group, which are then elaborated to form the desired amidine structure.

Utilization of 4-Methoxyaniline and Related Amines

4-Methoxyaniline (p-anisidine) is a versatile precursor for synthesizing compounds containing a (4-methoxyphenyl)-N-C substructure, which is a key feature of N-substituted analogs of the target compound. One common application is in multicomponent reactions to build complex heterocyclic molecules. For instance, 4-methoxyaniline can be condensed in a one-pot reaction with an aldehyde (e.g., 5-chlorosalicylaldehyde), a 1,2-dicarbonyl compound (benzil), and ammonium (B1175870) acetate (B1210297) to form highly substituted imidazole (B134444) derivatives. nih.gov

Another key reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. The reaction of 4-methoxyaniline with vanillin, for example, produces the corresponding imine, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol. atlantis-press.com These imines are structural analogs of amidines and can serve as intermediates for further chemical transformations.

Role of 2-(4-Methoxyphenyl)acetaldehyde (B1346790) and Acetophenones

Carbonyl compounds such as 4-methoxyacetophenone and 2-(4-methoxyphenyl)acetaldehyde serve as important starting points for building the carbon skeleton of the target molecule. nih.gov

4-Methoxyacetophenone can undergo reductive amination to produce the corresponding amine. For example, reaction with ammonium acetate and a reducing agent like sodium cyanoborohydride converts the ketone into 2-(4-methoxyphenyl)-1-methylethylamine. prepchem.com This amine can then be a building block for more complex structures. An alternative, stereoselective synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine from 4-methoxyacetophenone involves condensation with a chiral auxiliary like (1S,2R)-(+)-norephedrine, followed by reduction and removal of the auxiliary. google.com

The aldehyde precursor, 4-methoxybenzaldehyde (B44291), can be converted into 4-methoxyphenylacetonitrile, a key starting material for many of the direct amidination methods described in section 2.1.1. orgsyn.orggoogle.com One route involves converting the aldehyde to an oxime, followed by dehydration. Alternatively, 4-hydroxybenzaldehyde (B117250) can be used as a precursor to synthesize chalcones, which can then be further functionalized. researchgate.net The direct synthesis of 4-methoxyphenylacetonitrile can also be achieved from anisyl alcohol, which is first converted to anisyl chloride and then reacted with sodium cyanide. orgsyn.org

Amidoxime Intermediates and their Transformations

A prominent pathway to synthesizing amidines, including this compound, involves the chemical reduction of corresponding amidoxime intermediates. Amidoximes, also known as N-hydroxy-imidamides, are readily prepared by the reaction of a nitrile with hydroxylamine. thieme-connect.comnih.gov Specifically, 4-methoxyphenylacetonitrile would serve as the starting material, which upon treatment with hydroxylamine, typically in the presence of a mild base or under solvent-free ultrasonic conditions, yields 2-(4-methoxyphenyl)-N'-hydroxyethanimidamide. nih.gov

Once the amidoxime is formed, its transformation to the target amidine is accomplished through reduction of the N-hydroxy group. Several methods have been developed for this conversion. A highly effective and convenient approach is transfer hydrogenation. thieme-connect.com This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.com The reaction, often carried out in acetic acid, efficiently reduces the amidoxime directly to the amidine in good yields. thieme-connect.com This process is advantageous as it simplifies the preparation and does not require the rigorous exclusion of water. thieme-connect.com Alternative reduction techniques include the use of triethylsilane with a palladium chloride catalyst or methods involving the in-situ acylation of the amidoxime followed by catalytic hydrogenation. semanticscholar.orgorganic-chemistry.org More recently, catalyst-free reduction of certain amidoximes to amidines has been achieved using UV-vis light, which promotes the homolysis of the N-O bond. acs.org

Table 1: General Conditions for Amidine Synthesis from Amidoximes via Transfer Hydrogenation thieme-connect.com

| Parameter | Condition |

| Starting Material | Amidoxime |

| Reducing Agent | Ammonium Formate (AF) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Acetic Acid |

| Key Advantage | Does not require H₂ gas; simplified procedure |

Chloroacetamide Analogues as Synthetic Precursors

Chloroacetamide analogues represent versatile and highly useful precursors for the synthesis of this compound derivatives and related structures. A key starting intermediate is 2-chloro-N-(4-methoxyphenyl)acetamide. The synthesis of this precursor is straightforward and typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride. nih.govresearchgate.net This acylation reaction can be performed in a suitable solvent like pure acetic acid or acetone, sometimes with the addition of a base like triethylamine (B128534) to scavenge the HCl byproduct. nih.govsemanticscholar.orgresearchgate.net The resulting solid product can then be purified by recrystallization from a solvent such as ethanol. nih.gov

The 2-chloro-N-(4-methoxyphenyl)acetamide is a valuable building block for further synthetic elaborations. researchgate.net The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions. For instance, it has been reacted with chalcones in the presence of a base like potassium carbonate to synthesize more complex acetamide (B32628) derivatives. researchgate.net To prepare the target compound, this compound, the chloroacetamide precursor would need to undergo a series of transformations. A plausible route involves the reaction with a source of ammonia (B1221849) or an appropriate amine to displace the chloride and subsequently form the amidine functionality, potentially via an imidoyl chloride intermediate generated in situ.

Advanced and Catalytic Synthetic Strategies

Modern organic synthesis increasingly relies on advanced strategies that offer improved efficiency, selectivity, and environmental compatibility compared to traditional methods. These include microwave-assisted synthesis, multi-component reactions, and metal-catalyzed transformations, all of which are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. nih.gov Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. acs.org This localized superheating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. acs.orgnih.gov

The synthesis of precursors and analogs of this compound can be significantly enhanced using MAOS. For example, the cyclization of 2-aminothiophenol (B119425) with 4-methoxybenzaldehyde to form a 2-(4-methoxyphenyl)benzothiazole (B1662006) has been successfully performed under solvent-free microwave conditions, yielding the product in just six minutes. nih.gov Similarly, the synthesis of various heterocyclic compounds, such as dihydropyridines and thiazole (B1198619) acetates, has been efficiently achieved using microwave irradiation. nih.gov A hypothetical MAOS approach to this compound could involve the reaction of 4-methoxyphenylacetonitrile with hydroxylamine under microwave heating to rapidly form the amidoxime intermediate, followed by a microwave-assisted reduction. The key advantages would be a significant reduction in synthesis time and potentially improved product yields.

Multi-Component Reactions (MCRs) for Heterocyclic Annulation

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. google.com MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. google.comchemicalbook.com

While a direct MCR for this compound is not commonly reported, its precursors or the molecule itself can be valuable components in MCRs designed for heterocyclic annulation. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for building complex scaffolds. chemicalbook.com A strategy could involve an MCR between 4-methoxyphenylacetaldehyde, an amine, an isocyanide, and a fourth component to construct a complex acyclic precursor that could be later cyclized into a heterocycle bearing the desired 2-(4-methoxyphenyl)ethyl moiety. Another approach involves using a starting material like 4-methoxybenzaldehyde in a Doebner reaction, a three-component reaction with an aromatic amine and pyruvic acid, to synthesize quinoline (B57606) derivatives. chemicalbook.com Such strategies highlight the potential to embed the structural framework of this compound within diverse heterocyclic systems in a highly efficient manner.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions, particularly those employing palladium, copper, and other transition metals, are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These catalytic systems can be applied to the synthesis of the core structure of this compound or used to further functionalize it in cyclization reactions.

For example, copper-catalyzed multicomponent reactions of alkynes, sulfonyl azides, and amines are used to produce N-sulfonylamidines. organic-chemistry.org A similar strategy could be envisioned for the synthesis of N-substituted this compound derivatives. Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that could be employed to construct the 4-methoxyphenylacetonitrile precursor from simpler aromatic and aliphatic fragments. Furthermore, once formed, the amidine group of this compound can participate in metal-catalyzed cyclization reactions. For instance, intramolecular C-H activation or coupling with a suitably placed leaving group on an appended chain could lead to the formation of various nitrogen-containing heterocycles, a common strategy in medicinal chemistry.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the introduction of a stereocenter into its structure, for example by substitution at the carbon atom alpha to the phenyl ring, would create a chiral analog requiring methods for stereoselective synthesis or chiral resolution.

Stereoselective synthesis aims to directly produce a single enantiomer. This could be achieved by using a chiral auxiliary, as demonstrated in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, where a chiral oxazolidinone auxiliary directs the stereochemical outcome of an alkylation step. chemicalbook.com Alternatively, asymmetric catalysis using chiral metal complexes could be employed to stereoselectively create the desired chiral center.

When a racemic mixture (an equal mixture of both enantiomers) is produced, chiral resolution is necessary to separate the enantiomers. A well-established method is classical resolution via diastereomeric salt formation. mdpi.com This involves reacting the racemic compound, if it is acidic or basic, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. mdpi.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered from the separated salt by removing the resolving agent.

Table 2: Common Chiral Resolving Agents for Classical Resolution mdpi.com

| For Basic Compounds | For Acidic Compounds |

| (+)-Tartaric acid | (S)-(-)-1-Phenylethylamine |

| (-)-Dibenzoyltartaric acid | (S)-(-)-1-(4-Bromophenyl)ethylamine |

| (+)-Mandelic acid | (S)-(-)-1-(4-Methoxyphenyl)ethylamine |

| (+)-Camphor-10-sulfonic acid | Quinine |

| (+)-N-Boc Phenylalanine | L-Phenylalaninol |

The purity of the separated enantiomers is typically determined using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com Another advanced technique for determining the absolute configuration of the separated enantiomers involves derivatization with a chiral agent, such as α-methoxyphenylacetic acid (MPA), followed by analysis of the resulting diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenyl Ethanimidamide Derivatives

Fundamental Transformations of the Ethanimidamide Functional Group

The ethanimidamide functional group, -C(=NH)NH₂, is characterized by a nucleophilic nitrogen atom and an electrophilic carbon atom, rendering it susceptible to a range of chemical reactions. The presence of the 4-methoxyphenyl (B3050149) group can influence the reactivity of this functional group through its electronic effects.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of amidines, including 2-(4-methoxyphenyl)ethanimidamide, can proceed under both acidic and basic conditions to yield the corresponding amide, 2-(4-methoxyphenyl)acetamide (B1347108), and ammonia (B1221849).

Under acidic conditions, the reaction is initiated by the protonation of the imino nitrogen, which enhances the electrophilicity of the amidine carbon. This is followed by the nucleophilic attack of a water molecule. The resulting tetrahedral intermediate then undergoes rearrangement and elimination of an ammonium (B1175870) ion to form the amide.

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amidine carbon. The resulting tetrahedral intermediate can then be protonated by water, leading to the elimination of ammonia and the formation of the amide.

The kinetics of hydrolysis are influenced by the pH of the reaction medium and the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group at the para position of the phenyl ring in this compound is expected to decrease the electrophilicity of the amidine carbon, thereby potentially slowing down the rate of hydrolysis compared to unsubstituted phenylacetamidine.

Table 1: General Conditions for Amidine Hydrolysis

| Condition | Reagents | Product |

| Acidic | H₃O⁺ | 2-(4-Methoxyphenyl)acetamide + NH₄⁺ |

| Basic | OH⁻, H₂O | 2-(4-Methoxyphenyl)acetamide + NH₃ |

Acylation Reactions and Derivative Formation

The nucleophilic nitrogen atoms of the ethanimidamide group can readily react with acylating agents, such as acid chlorides and anhydrides, to form N-acylated derivatives. The reaction typically occurs at the more nucleophilic amino group (-NH₂).

For instance, the reaction of an amidine with an acid chloride in the presence of a base leads to the formation of an N-acylamidine. These reactions are often chemoselective, with acylation occurring preferentially at the nitrogen atom of the benzimidazole (B57391) ring in related systems. rsc.org The choice of catalyst and reaction conditions can influence the outcome, leading to either N-acylation or other transformations. rsc.org

Table 2: Representative Acylation Reactions of Amidines

| Amidine Substrate | Acylating Agent | Product Type | Reference |

| Benzimidazoles | Phenylacetic acids | Tertiary amides | rsc.org |

| 2-Aminobenzimidazole | Various | N-Acylated derivatives | researchgate.net |

| Pyrrole | Benzoyl chloride | N-Substituted pyrroles | organic-chemistry.org |

N-Alkylation and N-Substitution Chemistry

Similar to acylation, the nitrogen atoms of the ethanimidamide group can be alkylated using various alkylating agents, such as alkyl halides. The N-alkylation of related compounds like phenethylamine (B48288) and tryptamine (B22526) has been achieved using alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This method proceeds via a "borrowing hydrogen" mechanism.

The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents. In some cases, dialkylation can occur. The alkylation of N-substituted 2-phenylacetamides has been studied under various conditions, yielding both N- and O-alkylated products. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

The ethanimidamide functionality is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of two nitrogen atoms and a reactive carbon center allows for versatile cyclization strategies.

Formation of Imidazoles and Imidazolines

Amidines are key precursors in the synthesis of imidazoles and their partially saturated analogs, imidazolines. One common method involves the condensation of an amidine with an α-dicarbonyl compound or its equivalent. For example, the reaction of an amidine with a 1,2-diketone in the presence of an acid catalyst can lead to the formation of a substituted imidazole (B134444).

Another approach involves the cascade reaction of nitroallylic acetates with amidines, which provides a one-pot, two-step synthesis of highly substituted imidazoles in good to excellent yields. nih.gov Furthermore, imidazoles can be synthesized from α-azido chalcones, aryl aldehydes, and anilines in the presence of a suitable catalyst. organic-chemistry.org The conversion of imidazolines to imidazoles can also be achieved through oxidation.

Table 3: Selected Methods for Imidazole Synthesis from Amidines

| Reactants | Product | Key Features | Reference |

| Nitroallylic acetates, Amidines | Highly substituted imidazoles | One-pot, cascade reaction | nih.gov |

| α-Azido chalcones, Aldehydes, Anilines | Highly substituted imidazoles | Multicomponent reaction | organic-chemistry.org |

| 1,2-Diketones, Urotropine | 4,5-Disubstituted imidazoles | Solventless, microwave-assisted | organic-chemistry.org |

Pyrimidine (B1678525) Ring Annulation and Diversification

Amidines are widely used in the synthesis of pyrimidines through condensation reactions with various three-carbon synthons. A facile, metal-free synthesis of multi-substituted pyrimidines has been reported from readily available amidines and α,β-unsaturated ketones. rsc.org This method involves a [3+3] annulation followed by visible-light-enabled photo-oxidation.

Numerous other methods for pyrimidine synthesis from amidines exist, including reactions with α,β-unsaturated ketones catalyzed by copper, organic-chemistry.org multicomponent reactions with alcohols catalyzed by iridium, organic-chemistry.orgmdpi.com and reactions with ketones and a one-carbon source. organic-chemistry.org These reactions offer a high degree of flexibility in introducing various substituents onto the pyrimidine ring. The condensation of amidines with chalcones is another established route to substituted pyrimidines. researchgate.net

Table 4: Diverse Synthetic Routes to Pyrimidines from Amidines

| Reactants | Catalyst/Conditions | Product | Reference |

| Amidines, α,β-Unsaturated ketones | Metal-free, visible light | Multi-substituted pyrimidines | rsc.org |

| Amidines, Alcohols | Iridium catalyst | Alkyl or aryl pyrimidines | mdpi.com |

| Amidines, Ketones | Copper catalyst | Structurally important pyrimidines | organic-chemistry.org |

| Amidines, Chalcones | Base-catalyzed condensation | Substituted pyrimidines | researchgate.net |

Thiadiazole and Selenazole Cycloaddition Pathways

The synthesis of thiadiazole and selenazole rings from derivatives of this compound represents a valuable route to five-membered heterocyclic compounds. These pathways typically involve the reaction of the amidine moiety or a related precursor with appropriate sulfur- or selenium-containing reagents.

Thiadiazoles:

1,2,4-Thiadiazoles can be synthesized from amidines through a transition-metal-free process involving a base-mediated tandem thioacylation. acs.org In this approach, an amidine, such as a derivative of this compound, would react with a dithioester in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). acs.org The reaction proceeds via a proposed dehydrogenative intramolecular N–S bond formation. acs.org This method is notable for its operational simplicity and the use of readily available starting materials. A variety of substituted 3,5-disubstituted-1,2,4-thiadiazoles can be prepared with this methodology. acs.org

Another major route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which can be prepared from the reaction of carboxylic acids with thiosemicarbazide (B42300). ijpcbs.comencyclopedia.pub For instance, 4-methoxyphenylacetic acid, a precursor to this compound, could be reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which upon cyclodehydration, would yield a 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole. encyclopedia.pub

Selenazoles:

The synthesis of 1,3-selenazoles often starts from selenoamides. nih.govmdpi.comresearchgate.net Selenoamides can be prepared from the corresponding nitriles by reaction with reagents like phosphorus pentaselenide (P₂Se₅) or sodium hydroselenide (NaHSe). nih.govmdpi.com Therefore, 4-methoxyphenylacetonitrile (B141487), a precursor to this compound, can be converted to 2-(4-methoxyphenyl)ethaneselenoamide. This selenoamide can then undergo cyclocondensation with α-haloketones to furnish 2,4-disubstituted 1,3-selenazoles. nih.govmdpi.com For example, reaction with ethyl bromopyruvate would lead to the formation of a selenazole with a 4-methoxybenzyl group at the 2-position and an ethoxycarbonyl group at the 4-position. nih.gov The instability of some aliphatic selenamides can present a challenge, often necessitating their use in crude form for the subsequent cyclization step. nih.gov

Table 1: General Synthetic Pathways to Thiadiazoles and Selenazoles

| Heterocycle | Starting Material Derived from this compound | Key Reagents | General Reaction Type | Reference |

|---|---|---|---|---|

| 1,2,4-Thiadiazole | This compound | Dithioester, NaH, DMF | Tandem Thioacylation and Cyclization | acs.org |

| 1,3,4-Thiadiazole | 4-Methoxyphenylacetic acid | Thiosemicarbazide, Acid catalyst | Acylation and Cyclodehydration | ijpcbs.comencyclopedia.pub |

| 1,3-Selenazole | 2-(4-Methoxyphenyl)ethaneselenoamide | α-Haloketone | Hantzsch-type Cyclocondensation | nih.govmdpi.comnih.gov |

Isoxazole (B147169) Synthesis via Amidoxime (B1450833) Derivatives

The synthesis of isoxazoles, another important class of five-membered heterocycles, can be achieved from amidoxime derivatives of this compound. An amidoxime, or N'-hydroxyethanimidamide, can be prepared by the reaction of the corresponding nitrile (4-methoxyphenylacetonitrile) with hydroxylamine (B1172632).

The amidoxime itself is a versatile precursor for isoxazole ring formation. One common method involves the reaction of the amidoxime with a 1,3-dicarbonyl compound. youtube.com The reaction typically proceeds by initial condensation of the amidoxime's amino group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization involving the oxime hydroxyl group and the second carbonyl group, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

Alternatively, isoxazoles can be formed through [3+2] cycloaddition reactions where a nitrile oxide, generated in situ from an aldoxime, reacts with an alkyne. organic-chemistry.orgnih.gov The amidoxime of this compound can be converted to the corresponding hydroxamoyl chloride, which upon treatment with a base, generates the 4-methoxybenzylnitrile oxide. This nitrile oxide can then react with various alkynes to produce 3,5-disubstituted isoxazoles bearing the 4-methoxybenzyl moiety. nih.gov

Fused Heterocyclic System Construction (e.g., Imidazo[1,2-a]nih.govCurrent time information in Bangalore, IN.organic-chemistry.orgtriazines)

The amidine functionality of this compound makes it a valuable building block for the construction of more complex fused heterocyclic systems, such as imidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.organic-chemistry.orgtriazines. rsc.orgglobalauthorid.com The synthesis of such systems often proceeds in a stepwise manner, where the amidine is first incorporated into a triazine ring, which is then annulated to form the fused imidazole ring.

A plausible pathway involves the reaction of this compound with a reagent like cyanamide (B42294) or dicyandiamide (B1669379) to form a 2-amino-4-(4-methoxybenzyl)-1,3,5-triazine. This intermediate, a 2-aminotriazine derivative, can then undergo cyclization with an α-haloketone. For example, reaction with chloroacetone (B47974) would lead to the formation of a 2-methyl-7-(4-methoxybenzyl)imidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.organic-chemistry.orgtriazine. Iodine-mediated annulation of 2-aminotriazines with ketones is another established method for constructing the imidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.organic-chemistry.orgtriazine core. rsc.org These diversity-oriented syntheses allow for the generation of a wide range of substituted imidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.organic-chemistry.orgtriazines by varying the ketone component. rsc.orgresearchgate.net

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound derivatives is influenced by the electron-donating methoxy group on the phenyl ring and the amidine functionality. These structural features allow for electrochemical oxidation processes that can lead to the formation of quinone imine derivatives and the synthesis of benzimidazoles through intramolecular cyclization.

Electrochemical Oxidation leading to Quinone Imine Derivatives and Benzimidazoles

Benzimidazole Synthesis:

Electrochemical methods provide a green and efficient route for the synthesis of benzimidazoles from N-aryl amidines via dehydrogenative C-H/N-H cyclization. nih.govresearchgate.net In this process, an N-aryl derivative of this compound can undergo anodic oxidation to form a nitrogen-centered radical. This radical can then undergo intramolecular cyclization onto the ortho position of the N-aryl group, followed by further oxidation and deprotonation to yield the corresponding 2-(4-methoxybenzyl)benzimidazole derivative. nih.govresearchgate.net These reactions are typically carried out under constant current in an undivided cell, often without the need for metal catalysts or chemical oxidants, making it an environmentally benign synthetic strategy. nih.gov

Table 2: Electrochemical Synthesis of Benzimidazoles from N-Aryl Amidines

| Starting Amidine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenylbenzimidamide | 2-Phenyl-1H-benzo[d]imidazole | Amidine (0.3 mmol), Et₄NPF₆ (0.3 mmol), THF/MeOH (5:1, 9 mL), reflux, 3.9–4.3 h | 85 | researchgate.net |

| N-(p-tolyl)benzimidamide | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | Amidine (0.3 mmol), Et₄NPF₆ (0.3 mmol), THF/MeOH (5:1, 9 mL), reflux, 3.9–4.3 h | 82 | researchgate.net |

| N-(4-methoxyphenyl)benzimidamide | 5-Methoxy-2-phenyl-1H-benzo[d]imidazole | Amidine (0.3 mmol), Et₄NPF₆ (0.3 mmol), THF/MeOH (5:1, 9 mL), reflux, 3.9–4.3 h | 80 | researchgate.net |

Quinone Imine Formation:

The oxidation of aromatic compounds containing both an amino (or related nitrogen functionality) and a methoxy group can lead to the formation of quinone imines. csu.edu.aursc.orgrsc.org The electrochemical oxidation of a compound like this compound, particularly if it were part of a larger system with an amino or hydroxyl group on the phenyl ring, could potentially lead to quinone imine structures. The oxidation of the electron-rich 4-methoxyphenyl ring can result in demethylation and the formation of a quinone-type structure. beilstein-journals.org Quinone imines are reactive species that can act as electrophiles and participate in further reactions. nih.gov The specific products formed would depend on the reaction conditions and the substitution pattern of the aromatic ring. csu.edu.aursc.org

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Methoxyphenyl Ethanimidamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Methoxy (B1213986) (-OCH₃) protons: A singlet, typically appearing in the range of 3.7-3.9 ppm.

Aromatic protons: A set of doublets for the para-substituted phenyl ring, usually found between 6.8 and 7.3 ppm.

Methylene (B1212753) (-CH₂-) protons: A singlet for the methylene group adjacent to the aromatic ring.

Imidamide (=NH and -NH₂) protons: These protons would likely appear as broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

Without experimental data, a precise data table cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, an experimental ¹³C NMR spectrum for 2-(4-Methoxyphenyl)ethanimidamide has not been located in public databases. Predicted ¹³C NMR data would show distinct signals for each unique carbon atom in the molecule. Based on general chemical shift ranges, the expected signals would be: libretexts.orgsavemyexams.com

Methoxy (-OCH₃) carbon: In the range of 55-60 ppm.

Methylene (-CH₂-) carbon: In the range of 30-45 ppm.

Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the oxygen appearing at a lower field.

Imidamide (C=N) carbon: This would be the most downfield signal, likely appearing in the range of 150-170 ppm.

A data table of experimental ¹³C NMR shifts cannot be provided due to the absence of published data.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would confirm through-space correlations, for instance, between the methylene protons and the ortho-protons of the phenyl ring.

Detailed analysis and data tables for 2D NMR studies of this compound are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. youtube.com While a specific IR spectrum for this compound is not published, the expected characteristic absorption bands would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine and imine) | 3100-3500 (likely broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N stretching (imidamide) | 1640-1690 |

| C=C stretching (aromatic) | 1450-1600 |

| C-O stretching (ether) | 1230-1270 (asymmetric) and 1020-1060 (symmetric) |

For comparison, the related compound 2-(4-Methoxyphenyl)acetamide (B1347108) exhibits characteristic amide bands. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound (C₉H₁₂N₂O) is 164.0950 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 164. Key fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the benzylic C-C bond, leading to a prominent peak at m/z 121, corresponding to the 4-methoxybenzyl cation.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition of the molecular ion and its fragments with high accuracy, distinguishing it from other ions with the same nominal mass.

Specific MS or HRMS data for this compound is not available in the searched databases. The fragmentation pattern of the related 2-(4-methoxyphenyl)acetamide shows a characteristic base peak at m/z 121. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

A search of crystallographic databases did not yield a crystal structure for this compound. The crystal structure of the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, reveals details about the planarity of the methoxyphenyl group and the orientation of the acetamide (B32628) side chain, as well as intermolecular hydrogen bonding networks. nih.govresearchgate.net A crystallographic study of this compound would be invaluable for understanding its solid-state conformation and the nature of its intermolecular interactions, which would be dominated by hydrogen bonds involving the imidamide group.

Computational and Theoretical Chemistry Studies of 2 4 Methoxyphenyl Ethanimidamide

Quantum Chemical Investigations

Quantum chemical methods are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(4-Methoxyphenyl)ethanimidamide, a DFT analysis would typically involve calculating key properties to predict its reactivity and stability. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive molecule.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other chemical species.

For instance, a DFT study on the related Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, successfully elucidated its molecular electrostatic potential, frontier molecular orbitals, and global reactivity parameters. elsevierpure.com Such an analysis for this compound would provide similar foundational knowledge about its electronic characteristics.

Illustrative Data Table for DFT Analysis of a Related Imidazole (B134444) Derivative

To exemplify the data generated from such a study, the following table presents theoretical calculations for 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] elsevierpure.comnist.govphenanthroline. nih.gov

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

| Chemical Potential (μ) | - |

| Hardness (η) | - |

| Electrophilicity Index (ω) | - |

| Note: Specific numerical values from the referenced study are not provided in the abstract. A full study on this compound would quantify these parameters. |

Ab Initio Methods for Mechanistic Elucidation

Ab initio methods, which are based on first principles without the use of experimental data, are employed to study reaction mechanisms in detail. For this compound, these methods could be used to map out the potential energy surface of its reactions, identify transition states, and calculate reaction barriers. This would provide a deep understanding of its reactivity and the potential pathways for its synthesis or degradation. To date, no such studies have been published for this specific compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might bind to a protein target. The results are often presented as a docking score, which estimates the binding affinity, and a visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.

For example, molecular docking studies on various compounds containing the 4-methoxybenzyl group have been performed to predict their binding to cancer-related proteins like the transforming growth factor beta (TGF-β) type I receptor kinase. nih.gov These studies have successfully identified key binding interactions and have guided the synthesis of more potent derivatives. nih.gov A similar approach for this compound would be a critical first step in assessing its potential as a therapeutic agent.

Illustrative Data Table for Molecular Docking of a Related Compound

The following table demonstrates typical results from a molecular docking study of a p-methoxycinnamoyl hydrazide derivative, showing its predicted binding affinity to a target. impactfactor.org

| Compound | Rerank Score (kcal/mol) |

| 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide | -124.81 |

| 2-hydroxybenzohydrazide | -60.56 |

| A lower rerank score generally indicates a better-predicted binding affinity. |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a view of the system's dynamic behavior over time. An MD simulation of this compound, either alone in a solvent or bound to a protein, would reveal its flexibility, conformational changes, and the stability of its interactions. This information is crucial for a more accurate understanding of its behavior in a biological environment. As with the other computational methods, no MD simulation studies have been published for this specific compound.

The field of computational and theoretical chemistry offers a powerful toolkit for the characterization of novel compounds. While this compound remains an unstudied entity in this regard, the established methodologies of DFT, ab initio calculations, conformational analysis, molecular docking, and molecular dynamics simulations provide a clear roadmap for its future investigation. The insights gained from such studies would be invaluable in elucidating its chemical properties and exploring its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property-based features of a set of chemical compounds with their biological activities. pharmatutor.org These models are pivotal in modern drug design, allowing for the prediction of a compound's activity and guiding the synthesis of more potent analogues. researchgate.net For a molecule like this compound, QSAR can be a powerful tool to explore its therapeutic potential by identifying the key molecular features that govern its biological effects.

Correlation of Theoretical Descriptors with Biological Outcomes

The core principle of QSAR is establishing a robust correlation between molecular descriptors and biological activity. researchgate.net Theoretical descriptors, calculated from the molecular structure, provide a quantitative representation of the physicochemical properties that can influence a molecule's interaction with a biological target. hufocw.org These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). hufocw.orgresearchgate.net For instance, a QSAR study on amidine inhibitors of trypsin showed that electron-releasing groups enhanced binding, as indicated by a negative coefficient for the Hammett electronic parameter (σ). ysu.am In the context of this compound, the electronic nature of substituents on the phenyl ring could significantly impact its binding affinity to a target protein.

Topological Descriptors: These are numerical values derived from the 2D graph representation of a molecule, encoding information about its size, shape, and degree of branching. pharmatutor.orgnih.gov They are simple to compute and have been widely used to model various biological activities. researchgate.net

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR), for example, is a common descriptor that accounts for both the volume of the molecule and its polarizability. researchgate.net

Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that measures a compound's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A QSAR model for this compound and its analogues might reveal that specific descriptors are critical for its activity. For example, a positive correlation with TPSA could suggest the importance of polar interactions, while a correlation with specific electronic descriptors might point to the necessity of electron-donating or withdrawing groups at certain positions to enhance biological efficacy. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and verification. ncssm.edu Methods based on Density Functional Theory (DFT) are commonly used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgresearchgate.net

For this compound, theoretical calculations can predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov Recent advancements in machine learning have also led to highly accurate NMR chemical shift predictors. nih.gov Comparing the predicted spectrum with the experimental one can confirm the molecular structure or help in assigning the signals of complex molecules. ncssm.edu Discrepancies between predicted and experimental values can sometimes reveal subtle conformational or electronic effects. github.io

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. These predicted frequencies can aid in the assignment of experimental IR absorption bands to specific functional groups, such as the C=N of the imidamide group, the C-O-C of the methoxy (B1213986) group, and the vibrations of the aromatic ring in this compound.

Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

This table is for illustrative purposes only and does not represent actual experimental data. Predictions are typically performed using DFT methods (e.g., B3LYP/6-31G) with a reference standard like TMS.*

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=N (imidamide) | 168.5 | 167.9 | 0.6 |

| C-O (aromatic) | 159.2 | 158.8 | 0.4 |

| C-ipso (aromatic) | 128.1 | 127.5 | 0.6 |

| C-ortho (aromatic) | 129.8 | 129.5 | 0.3 |

| C-meta (aromatic) | 114.5 | 114.1 | 0.4 |

| CH2 | 35.4 | 34.9 | 0.5 |

| OCH3 | 55.6 | 55.3 | 0.3 |

Predictive Analytics for Reaction Pathways and Selectivity

Beyond static molecular properties, computational chemistry and machine learning are increasingly used to predict the outcomes of chemical reactions, including identifying major products and understanding reaction selectivity. acs.orgresearchgate.net This predictive capability can accelerate the discovery of efficient synthetic routes and optimize reaction conditions. nih.gov

For a compound like this compound, computational models can be used to explore its formation and subsequent reactivity. For instance, in the synthesis of amidines, various pathways can be proposed. frontiersin.org DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org By comparing the activation energies of different pathways, the most likely reaction mechanism can be determined. acs.org A computational study on the reaction of amidines with triazines, for example, used DFT calculations to show that the reaction proceeds through an addition/N2 elimination/cyclization pathway rather than a Diels-Alder reaction. acs.org

Machine learning models, trained on large databases of known reactions, can predict the products of a reaction given a set of reactants and reagents. rsc.org These models can also suggest optimal reaction conditions, such as solvents, catalysts, and temperature, to maximize yield and selectivity. nih.gov For the synthesis of this compound or its use as a building block in creating more complex heterocyclic structures, these predictive tools could significantly reduce the need for extensive experimental screening by identifying the most promising reaction conditions and pathways in silico. researchgate.net For example, a machine learning model could be trained on a dataset of amide coupling reactions to predict the yield of a reaction that uses this compound as a reactant. nih.gov

Biological Activity and Mechanistic Insights of 2 4 Methoxyphenyl Ethanimidamide and Its Analogs

Antimicrobial Activity Investigations

Antibacterial Efficacy and Proposed Modes of Action

Research into the antibacterial properties of compounds related to 2-(4-methoxyphenyl)ethanimidamide has revealed potential for antimicrobial applications. For instance, a novel Schiff base coated on Fe3O4 magnetic nanoparticles, specifically 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net This suggests that the methoxyphenyl moiety, when incorporated into specific molecular frameworks, can contribute to antibacterial effects.

The mechanisms underlying the antibacterial action of such compounds are a subject of ongoing investigation. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway necessary for DNA synthesis in bacteria. nih.gov Substituted 2,4-diaminopyrimidines, which can be structurally analogous to parts of this compound, have been shown to target bacterial DHFR. nih.gov The interaction is often hydrophobic, with specific residues in the bacterial DHFR binding pocket accommodating the inhibitor. nih.gov

Furthermore, some studies have explored the enhancement of antibacterial activity through the use of nanoparticle delivery systems. The coating of magnetic nanoparticles with a 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Schiff base not only imparts antibacterial properties but also prevents the aggregation of the nanoparticles, potentially increasing their efficacy. researchgate.net

It is important to note that the complexity of the molecular structure plays a significant role in the antimicrobial activity. While simpler precursor molecules may not exhibit any activity, the addition of specific functional groups, such as substituted oxazaphosphonin-2-yl amine/phenyl systems, can lead to promising antimicrobial effects. researchgate.net

Antifungal Properties and Cellular Interference

Investigations into the antifungal potential of analogs of this compound have shown promising results, particularly against pathogenic fungi like Candida albicans. One such analog, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), has been identified for its effective anti-virulence activity. nih.gov This compound has been shown to inhibit key virulence factors in C. albicans, including adhesion, the transition from yeast to hyphal form (filamentation), and the formation of biofilms. nih.gov

The proposed mechanism of action for MPD involves the upregulation of Dpp3 expression, which in turn increases the secretion of farnesol. nih.gov Farnesol is a quorum-sensing molecule that can inhibit the activity of adenylate cyclase (Cdc35). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently suppressing virulence factors through the Ras1-cAMP-Efg1 signaling pathway. nih.gov This targeted approach on virulence factors is a novel strategy that may reduce the risk of resistance development. nih.gov

Other studies have highlighted the antifungal activity of various alkaloids, a broad class of naturally occurring compounds. For instance, sanguinarine (B192314) has demonstrated activity against fungal infections. mdpi.com Additionally, a newly isolated alkaloid, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has shown activity against Aspergillus and Candida species in both in vitro and in vivo tests. mdpi.com While not direct analogs, these findings underscore the potential of nitrogen-containing heterocyclic compounds in antifungal research.

Anti-Inflammatory Mechanisms

Cyclooxygenase (COX) Enzyme Inhibition Profile

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the production of prostaglandins. youtube.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced during inflammation, making it a primary target for anti-inflammatory therapies. youtube.comyoutube.com

Research on analogs of this compound has explored their potential as COX inhibitors. For example, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to reduce the upregulation of COX-2 in lipopolysaccharide (LPS)-treated RAW264.7 macrophages. nih.gov This suggests a mechanism of action that involves the modulation of inflammatory pathways leading to COX-2 expression.

The molecular basis for selective COX-2 inhibition often lies in structural differences between the active sites of COX-1 and COX-2. youtube.comnih.gov COX-2 possesses a larger binding pocket compared to COX-1, which can be exploited by designing inhibitors that are too large to fit into the active site of COX-1. youtube.com This selectivity is desirable as it can potentially reduce the gastrointestinal side effects associated with the inhibition of COX-1. youtube.comyoutube.com

It is important to note that some COX-2 selective inhibitors have been associated with an increased risk of cardiovascular events, which is thought to be related to the inhibition of PGI2, an anti-clotting prostaglandin, in blood vessel lining cells. youtube.com

Modulation of Inflammatory Mediators (e.g., PGE2)

Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation produced downstream of the COX enzymes. nih.gov It plays a complex role in regulating inflammatory processes, with its effects being mediated through four distinct E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. nih.govnih.gov

Studies on analogs of this compound and related compounds have shed light on their potential to modulate PGE2 signaling. For instance, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to exert anti-inflammatory effects by inducing heme oxygenase-1 (HO-1). nih.gov The induction of HO-1 can, in turn, reduce the expression of pro-inflammatory mediators.

Research has shown that targeting specific EP receptors can be a therapeutic strategy. For example, in in-vitro studies, PGE2 was found to inhibit the fusion of macrophages into foreign body giant cells, a hallmark of chronic inflammation, primarily through EP2 receptor signaling. nih.gov This highlights the potential for developing drugs that selectively target specific EP receptors to achieve desired anti-inflammatory outcomes.

Cytotoxic and Antiproliferative Effects in Cancer Research

Analogs of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects in various cancer cell lines.

One such analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has shown significant anticancer effects in breast cancer cells. nih.govnih.gov MMPP was found to inhibit the growth of breast cancer cells, induce apoptosis (programmed cell death), and suppress cell migration and invasion. nih.govnih.gov Mechanistically, MMPP appears to exert its effects by dual-regulating VEGFR2 and PPARγ, leading to the downregulation of AKT activity. nih.govnih.gov It also activated pro-apoptotic proteins like caspases and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Another related compound, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), while primarily studied for its antifungal properties, also exhibited low cytotoxicity, which is a desirable characteristic for potential therapeutic agents. nih.gov

Furthermore, methoxyphenyl maleamic acid (MPMA) has been shown to enhance the antitumor activity of cytotoxic drugs like cyclophosphamide (B585) (CTX) and nitrogen mustard (HN2) against P388 leukemia in mice. epa.gov However, this synergistic effect was not observed in S180 ascites tumors. epa.gov

Studies on other structurally related compounds have also revealed antiproliferative activity. For example, a series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were found to be more potent than their saturated piperidine (B6355638) counterparts in human solid tumor cell lines. nih.gov

It is worth noting that the search for new anticancer compounds includes a wide range of chemical structures, and phytochemicals are a significant source of inspiration. mdpi.com For instance, berberine, an alkaloid, exhibits anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. mdpi.com

Table of Antiproliferative Activity of Selected Analogs

| Compound | Cancer Cell Line(s) | Observed Effects | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MCF7, MDA-MB-231, MDA-MB-468 (Breast Cancer) | Growth inhibition, apoptosis induction, suppression of migration and invasion. nih.govnih.gov | nih.govnih.gov |

| Methoxyphenyl maleamic acid (MPMA) | P388 leukemia (murine) | Enhancement of the anti-tumor activity of cytotoxic drugs. epa.gov | epa.gov |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Antiproliferative activity, G2/M phase cell cycle arrest (for compound 5f). nih.gov | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Depolymerization Mechanisms

A significant area of research for analogs of this compound is their role as microtubule targeting agents. These compounds often function by inhibiting the polymerization of tubulin, a critical protein for cell division, structure, and transport.

Many synthetic analogs, particularly those designed to mimic the structure of natural antimitotic agents like Combretastatin A-4 (CA-4), have shown potent tubulin polymerization inhibition. For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, which incorporate a methoxyphenyl moiety similar to the A-ring of CA-4, were synthesized and evaluated. nih.gov These compounds were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, a key pocket on the tubulin dimer. nih.gov This binding prevents the assembly of tubulin monomers into microtubules, leading to a disruption of the microtubule dynamics essential for mitosis. mdpi.com

One notable analog, a nitrobenzoate molecule designated IMB5046, was identified as a novel tubulin polymerization inhibitor. cytoskeleton.com In vitro assays demonstrated its ability to inhibit tubulin polymerization in cell-free conditions. cytoskeleton.com Further studies using surface plasmon resonance (SPR) confirmed a direct, concentration-dependent interaction with tubulin, showing an equilibrium dissociation constant (Kd) of 31.9 µM. cytoskeleton.com

The inhibitory concentration (IC50) for tubulin polymerization is a key metric for these compounds. For instance, a hybrid compound (7a) showed remarkable inhibition with an IC50 of 1.6 µM, comparable to the well-known inhibitor CA-4 (IC50 = 0.92 μM). mdpi.com The mechanism often involves the destabilization of microtubules, which can be considered a form of depolymerization, ultimately leading to mitotic arrest and cell death. mdpi.comnih.gov

Table 1: Tubulin Polymerization Inhibition by Analogs

| Compound/Analog | Target | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| IMB5046 | Tubulin | 31.9 (Kd) | Direct binding and inhibition of polymerization | cytoskeleton.com |

| Analog 7a | Tubulin | 1.6 | Inhibition of polymerization | mdpi.com |

| Combretastatin A-4 (Reference) | Tubulin | 0.92 | Inhibition of polymerization at colchicine site | mdpi.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

The cell cycle is a highly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. researchgate.net Dysregulation of this cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. nih.govfrontiersin.org Analogs containing methoxyphenyl and aminopyrimidine structures have been identified as potent CDK inhibitors.

A novel class of 2,4-diamino-5-ketopyrimidines was found to selectively target the CDK family. researchgate.net Optimization of this scaffold led to the discovery of compound 39 (R547), which contains a 2,3-difluoro-6-methoxyphenyl group and exhibits potent inhibitory activity against CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range. researchgate.net X-ray crystallography confirmed that this compound binds to the ATP-binding site of CDK2. researchgate.net

The inhibition of CDKs directly impacts cell cycle progression. nih.gov For instance, the CDK4/6 inhibitor PD 0332991 blocks the phosphorylation of the retinoblastoma (Rb) protein, which prevents the release of E2F transcription factors required for the G1 to S phase transition. nih.gov Similarly, various inhibitors, including analogs of this compound, induce cell cycle arrest, most commonly at the G2/M phase as a consequence of microtubule disruption, or at the G1/S phase through direct CDK inhibition. mdpi.comnih.govnih.gov A compound isolated from Phaleria macrocarpa, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, was shown to induce cell cycle arrest at the G0/G1 phase in human colon adenocarcinoma cells. nih.gov

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by Analogs

| Compound/Analog | CDK Target(s) | Inhibition Constant (Ki or IC50) | Cell Cycle Effect | Reference |

|---|---|---|---|---|

| R547 (analog) | CDK1, CDK2, CDK4 | Ki = 1, 3, 1 nM respectively | G1 Arrest | researchgate.net |

| Flavopiridol (reference) | CDK1, CDK2, CDK4, CDK6, CDK9 | IC50 = 20–100 nM | G1 and G2 Arrest | nih.gov |

| Milciclib (reference) | CDK1, CDK2, CDK4, CDK5 | IC50 (CDK2) = 45 nM | G1 Arrest | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Overcoming Multi-Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII-tubulin)

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally diverse drugs. nih.gov One of the primary mediators of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively pumps chemotherapeutic agents out of the cell. nih.gov

Microtubule inhibitors that target the colchicine-binding site on tubulin have shown significant promise in overcoming P-gp-mediated resistance. scholaris.ca Unlike taxanes and vinca (B1221190) alkaloids, which are known P-gp substrates, many colchicine-site binders are not recognized by this efflux pump. This allows them to accumulate in resistant cells and exert their cytotoxic effects. nih.gov The novel nitrobenzoate microtubule inhibitor IMB5046, for example, was shown to be effective in multidrug-resistant cancer cell lines. cytoskeleton.com

Another mechanism of resistance involves changes in the tubulin protein itself, such as the overexpression of the βIII-tubulin isotype, which can reduce the efficacy of certain microtubule-targeting drugs. Developing compounds that are effective against cancer cells with high levels of βIII-tubulin is an important strategy. While direct evidence for this compound is lacking, the general class of colchicine-binding site inhibitors is being actively investigated for its potential to circumvent this form of resistance.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. researchgate.netdoaj.org Compounds containing a 2-methoxyphenol moiety, a key feature of many analogs discussed, are known for their antioxidant and free radical scavenging capabilities. josai.ac.jp

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. researchgate.netdoaj.orgnih.gov In these assays, the antioxidant compound donates a hydrogen atom to the stable free radical, neutralizing it. mdpi.com

A study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that several compounds exhibited significant DPPH radical scavenging activity. mdpi.com Notably, one derivative with a 4-bromophenyl group was found to have 1.13 times higher antioxidant activity than the standard antioxidant, ascorbic acid. mdpi.com The mechanism is attributed to the ability of the phenolic hydroxyl group and the methoxy (B1213986) group to stabilize the resulting phenoxyl radical through resonance.

Table 3: Antioxidant Activity of Methoxyphenyl Analogs

| Compound/Analog | Assay | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH | Relative Activity | Up to 1.4 times higher than ascorbic acid | mdpi.com |

| Hedyotis species extracts (reference) | DPPH | IC50 | 32 µg/ml (H. herbacea) | nih.gov |

| 2-Methoxyphenol derivatives | DPPH | log 1/IC50 | Linear relationship with ionization potential | josai.ac.jp |

Note: This table is interactive and can be sorted by clicking on the column headers.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition Kinetics)

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin. nih.gov Inhibitors of this enzyme are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders. nih.gov

Analogs containing methoxyphenyl structures have been investigated as tyrosinase inhibitors. A study on 2'-hydroxy-4'-methoxyacetophenone revealed that it could inhibit the diphenolase activity of mushroom tyrosinase with an IC50 value of 0.60 mmol/L. atlantis-press.com Kinetic analysis using Lineweaver-Burk plots showed that the compound acts as a mixed-type inhibitor. atlantis-press.com This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The equilibrium constants for inhibitor binding to the free enzyme (KI) and the enzyme-substrate complex (KIS) were determined to be 0.08 mmol/L and 0.12 mmol/L, respectively. atlantis-press.com Other studies have identified various substituted benzaldehydes as tyrosinase inhibitors, acting through competitive, noncompetitive, or mixed inhibition mechanisms. fao.org

Table 4: Tyrosinase Inhibition Kinetics by Analogs

| Inhibitor Compound | IC50 | Inhibition Type | KI | KIS | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxy-4'-methoxyacetophenone | 0.60 mmol/L | Mixed | 0.08 mmol/L | 0.12 mmol/L | atlantis-press.com |

| 4-Bromobenzaldehyde | 114 µM | Partial Noncompetitive | - | - | fao.org |

| 4-Chlorobenzaldehyde | 175 µM | Partial Noncompetitive | - | - | fao.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Applications in Advanced Materials Science

Design and Synthesis of Functional Materials Incorporating the 2-(4-Methoxyphenyl)ethanimidamide Scaffold

There is currently no specific information available in the reviewed literature regarding the design and synthesis of functional materials that explicitly incorporate the this compound scaffold.

Integration into Nanomaterials and Nanotechnology

Detailed research findings on the integration of this compound into nanomaterials are not available in the public domain.

Specific studies detailing the use of this compound for the surface modification of magnetic nanoparticles could not be identified in the current body of scientific literature.

Optoelectronic and Photophysical Applications

There is no available research data on the optoelectronic and photophysical applications of this compound.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Derivatives

The future development of potent and selective agents based on the 2-(4-Methoxyphenyl)ethanimidamide scaffold will heavily rely on rational design and synthesis strategies. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create next-generation derivatives with enhanced properties.

A key strategy involves molecular hybridization, where the core this compound structure is combined with other pharmacophores known to have desirable biological activities. nih.gov This can lead to hybrid compounds with improved potency, selectivity, or pharmacokinetic profiles. The synthesis of such derivatives often involves multi-step reaction sequences. For instance, building upon the thienopyrimidine scaffold, a known versatile biological structure, researchers have successfully created complex derivatives through processes like the Gewald reaction, followed by cyclization and subsequent coupling reactions like the Petasis reaction. nih.gov

The amidine functional group itself is a valuable building block in medicinal chemistry due to its ability to form key non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and DNA. nih.gov Future synthetic efforts will likely focus on modifying the substituents on both the phenyl ring and the ethanimidamide core. Introducing different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific biological targets. nih.gov The synthesis of various N,N-substituted amidines can be achieved through established methods, such as the reaction of activated amides with amines. semanticscholar.org

The table below outlines potential synthetic strategies for generating diverse derivatives of this compound.

Table 1: Synthetic Strategies for Derivative Generation

| Strategy | Description | Key Reactions | Potential Outcome |

|---|---|---|---|

| Scaffold Hybridization | Combining the this compound core with other known pharmacologically active motifs. | Petasis reaction, Click chemistry, Multi-component reactions. | Novel compounds with dual or enhanced biological activities. |

| Substitution on Phenyl Ring | Introducing various electron-donating or electron-withdrawing groups on the 4-methoxyphenyl (B3050149) ring. | Electrophilic aromatic substitution, Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Modulation of binding affinity, selectivity, and pharmacokinetic properties. |

| Modification of Amidine Group | Synthesis of N-substituted or cyclic amidine derivatives. | Pinner reaction, Reaction of nitriles with amines promoted by reagents like trimethylaluminum. | Altered hydrogen bonding capacity and interaction with target proteins. semanticscholar.org |

| Linker Modification | Varying the length and flexibility of the ethyl linker between the phenyl ring and the amidine group. | Wittig reaction, Grignard reactions followed by further modifications. | Optimization of spatial orientation for improved target engagement. |

These rational design approaches, guided by computational modeling and SAR data, will be instrumental in developing next-generation derivatives with superior therapeutic potential. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of novel compounds like this compound. nih.govnih.gov These computational methods can analyze vast and complex datasets to identify promising candidates, predict their properties, and even generate entirely new molecular structures. harvard.edumdpi.com

The traditional drug discovery pipeline is a long and expensive endeavor. harvard.edumdpi.com AI can significantly shorten this timeline by streamlining various stages. mdpi.com For a scaffold like this compound, AI algorithms can be trained on existing data of related amidine compounds and their biological activities. This allows for high-throughput virtual screening of massive compound libraries to identify new derivatives with a high probability of success. nih.gov